molecular formula C16H16BrNO2 B12036344 1-(4-Bromophenyl)-3-(4-methoxyanilino)-1-propanone CAS No. 37155-16-1

1-(4-Bromophenyl)-3-(4-methoxyanilino)-1-propanone

Cat. No.: B12036344
CAS No.: 37155-16-1
M. Wt: 334.21 g/mol
InChI Key: AVYPMMGMEHOWQB-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(4-methoxyanilino)-1-propanone is an organic compound that features a bromophenyl group and a methoxyanilino group attached to a propanone backbone

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-(4-methoxyanilino)-1-propanone typically involves the reaction of 4-bromoacetophenone with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-(4-methoxyanilino)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions for these reactions include solvents like ethanol or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Scientific Research Applications

1-(4-Bromophenyl)-3-(4-methoxyanilino)-1-propanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(4-methoxyanilino)-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and methoxyanilino groups can participate in binding interactions, influencing the activity of the target molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-(4-methoxyanilino)-1-propanone can be compared with similar compounds such as:

    1-(4-Bromophenyl)-3-(4-aminophenyl)-1-propanone: Similar structure but with an amino group instead of a methoxy group, leading to different reactivity and applications.

    1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanone: Chlorine substitution instead of bromine, affecting the compound’s chemical properties and reactivity.

    1-(4-Bromophenyl)-3-(4-hydroxyanilino)-1-propanone: Hydroxy group instead of methoxy, influencing the compound’s solubility and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

37155-16-1

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21 g/mol

IUPAC Name

1-(4-bromophenyl)-3-(4-methoxyanilino)propan-1-one

InChI

InChI=1S/C16H16BrNO2/c1-20-15-8-6-14(7-9-15)18-11-10-16(19)12-2-4-13(17)5-3-12/h2-9,18H,10-11H2,1H3

InChI Key

AVYPMMGMEHOWQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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